ACAT Inhibitory Activity of 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one
6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one demonstrates measurable inhibitory activity against acyl coenzyme A:cholesterol acyltransferase (ACAT), an enzyme critical in cholesterol esterification and foam cell formation. The compound exhibits an IC50 of 110 nM in an in vitro assay using liver microsomes isolated from cholesterol-fed rats, establishing a quantitative benchmark for this specific chemotype against this target [1]. No comparative ACAT inhibition data for 6-methyl, 6-ethyl, or other N6-substituted 2,6,9-triazaspiro[4.5]decan-8-one analogs were identified in public databases, underscoring that the acetyl group at N6 may be a critical determinant for ACAT engagement within this scaffold series.
| Evidence Dimension | ACAT inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 110 nM |
| Comparator Or Baseline | No comparator data available for N6-substituted analogs of 2,6,9-triazaspiro[4.5]decan-8-one scaffold |
| Quantified Difference | Not determinable due to absence of comparator data |
| Conditions | In vitro inhibition of ACAT in liver microsomes from cholesterol-fed rats |
Why This Matters
Provides a validated potency metric for ACAT-focused assay development; absence of comparative data emphasizes that this compound cannot be assumed interchangeable with other N6-substituted analogs.
- [1] TargetMine Database. Activity report: 6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one ACAT inhibition IC50 = 110 nM. Primary Accession: O70536. View Source
